molecular formula C10H12N4S B1418957 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine CAS No. 1157093-59-8

1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine

Cat. No. B1418957
M. Wt: 220.3 g/mol
InChI Key: OGUQPUBMOLJLRY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine, also known as DMPS, is a synthetic compound derived from the pyrazole family. It is an organosulfur compound and has a variety of applications in scientific research. DMPS has been used in numerous studies to investigate the biochemical and physiological effects of sulfur-containing compounds.

Scientific Research Applications

Novel Synthesis Methods

1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is utilized in various novel synthesis methods. For example, Rahmani et al. (2018) developed an efficient synthesis of pyridine-pyrimidines and their derivatives using a three-component reaction, where 3-methyl-1H-pyrazole-5-amine, a close relative to the specified compound, was used successfully under specific conditions (Rahmani et al., 2018). Gunasekaran et al. (2014) also reported the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines from a domino reaction involving 3-methyl-1-aryl-1H-pyrazol-5-amines (Gunasekaran, Prasanna, & Perumal, 2014).

Catalytic and Chemical Applications

The compound is used in studies exploring catalytic and chemical properties. For instance, Obuah et al. (2014) examined pyrazolylamine ligands, including 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)ethan-amine, in the oligomerization and polymerization of ethylene (Obuah, Omondi, Nozaki, & Darkwa, 2014). Jana et al. (2019) synthesized napthyl/pyridine-pyrazole-derived complexes, including Mn(II), Co(II), and Cu(II) derivatives, showing catalytic activities in biochemical reactions (Jana et al., 2019).

Corrosion Inhibition

This compound has been studied for its role in corrosion inhibition. Cissé et al. (2011) investigated pyridin-pyrazol derivatives, including N-[(3,5-dimethyl-1H-pyrazol)methyl]pyridine-2-amine, as corrosion inhibitors for mild steel in acidic solutions (Cissé et al., 2011).

Polymerization and Material Science

The compound has applications in polymerization and material science. Pearce et al. (2019) synthesized pyridine-based ligands, including derivatives of 1H-pyrazol-1-ylmethyl pyridine, for extracting nickel(II) and copper(II), demonstrating its utility in material science (Pearce, Ogutu, Saban, & Luckay, 2019). Benade et al. (2011) used complexes of 1H-pyrazol-1-ylmethyl pyridine for the vinyl-addition type polymerization of norbornene (Benade, Ojwach, Obuah, Guzei, & Darkwa, 2011).

properties

IUPAC Name

1,3-dimethyl-5-pyridin-2-ylsulfanylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7-9(11)10(14(2)13-7)15-8-5-3-4-6-12-8/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUQPUBMOLJLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)SC2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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